N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl acetamide moiety at position 2. This compound belongs to a broader class of triazolopyridazine derivatives, which are studied for their diverse biological activities, including antimicrobial and antitumor effects.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-13-4-6-14(7-5-13)11-20-18(25)12-27-19-22-21-17-9-8-15(23-24(17)19)16-3-2-10-26-16/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNDZKUFDKIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: Thiophene derivatives are introduced through nucleophilic substitution reactions.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of the triazolo[4,3-b]pyridazine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
- Triazolopyridazine vs. Triazolopyrimidine: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from triazolopyrimidines (e.g., 10a–c in ) by having a pyridazine ring instead of pyrimidine.
- Thiophen-2-yl vs. Phenyl Substituents : The thiophene group enhances π-π stacking interactions compared to phenyl rings in compounds like N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (), which may improve affinity for hydrophobic enzyme pockets.
Sulfanyl Acetamide Side Chain
- 4-Methylbenzyl vs. Benzyl Groups: The 4-methylbenzyl substituent increases lipophilicity (logP) compared to unsubstituted benzyl groups, as seen in 2-((4-benzylamino)-1-methyl-pyrazolo[3,4-d]pyrimidin-6-yl)ethanol derivatives (). This modification could enhance blood-brain barrier penetration.
- Sulfanyl Linker : The –S–CH₂–CO–NH– group is conserved across analogues like 10a–c () and 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). This linker facilitates redox activity and metal chelation, relevant to enzyme inhibition.
Table 2: Substituent Effects on Bioactivity
Physicochemical Properties
- Solubility : The 4-methylbenzyl group likely reduces aqueous solubility compared to polar analogues like N-[3-(triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide ().
- Thermal Stability: Triazolopyridazine derivatives generally decompose above 250°C, as observed in tetrahydrobenzothieno-triazolopyrimidines.
Biological Activity
N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methylbenzyl)-2-(thiophen-2-yl)acetamide. Its molecular formula is with a molecular weight of approximately 273.36 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a thiophene group, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to possess antibacterial and antifungal properties. A study reported that mercapto-substituted 1,2,4-triazoles demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural components are associated with anticancer properties. Research has highlighted that triazole derivatives can inhibit the proliferation of cancer cells. For example, studies on related compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism often involves the induction of apoptosis in malignant cells.
Anti-inflammatory Effects
Compounds containing thiophene and triazole rings have been investigated for their anti-inflammatory effects. The presence of these functional groups may inhibit inflammatory pathways, potentially making this compound a candidate for further exploration in inflammatory conditions .
Case Studies
- Antimicrobial Screening : In a study assessing various triazole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound showed promising results but was less effective than the standard drug rifampicin .
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several triazole derivatives on MCF-7 cells. The findings indicated that modifications in the thiophene and triazole moieties significantly impacted the cytotoxic potency of these compounds .
Data Tables
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-...} | Moderate against Mycobacterium |
| Cytotoxicity | Various triazole derivatives | Effective against MCF-7 cells |
| Anti-inflammatory | Thiophene and triazole derivatives | Potential inhibition of inflammation |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with precursors like thiophene derivatives and triazolopyridazine cores. Key steps include:
- Coupling reactions to link the thiophene and triazolopyridazine moieties.
- Sulfanylacetamide formation via nucleophilic substitution or thiol-ene chemistry . Optimization requires controlling:
- Temperature : 60–100°C for coupling steps to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Bases like K₂CO₃ or NaH improve thiolate intermediate formation . Purity is confirmed via HPLC (>95%), and yields are maximized by iterative parameter adjustments .
Q. Which analytical techniques are essential for structural characterization?
Methodological workflows include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and confirm acetamide/thiophene integration .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., expected m/z ~450–500 Da) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation of the triazolopyridazine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide target-specific optimization?
SAR strategies focus on:
- Thiophene substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Triazolopyridazine modifications : Altering the sulfanylacetamide linker length to improve solubility or reduce off-target effects . Example data from analogs:
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Thiophene → Pyridine | Reduced kinase inhibition (~30%) | |
| Methyl → Ethyl group | Improved metabolic stability |
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- Rodent models : Assess oral bioavailability and half-life. Dosing at 10–50 mg/kg with LC-MS/MS plasma monitoring .
- Metabolite profiling : Use liver microsomes to identify oxidative pathways (e.g., CYP450-mediated degradation) .
- Blood-brain barrier (BBB) penetration : LogP values >3 suggest CNS activity; validate via brain-plasma ratio studies .
Q. How can computational methods predict off-target interactions?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDGFRα, EGFR) using AutoDock Vina .
- MD simulations : Analyze triazolopyridazine flexibility in aqueous environments (100 ns trajectories) to assess binding stability .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported synthetic yields?
Conflicting yields (e.g., 40% vs. 65%) may arise from:
- Oxygen sensitivity : Thiol intermediates degrade if reactions aren’t nitrogen-purged .
- Solvent purity : Trace water in DMF reduces coupling efficiency. Use molecular sieves or anhydrous solvents . Mitigation: Replicate conditions with strict inert atmospheres and document batch-to-batch variability .
Q. Why do biological assays show inconsistent IC₅₀ values across studies?
Variability stems from:
- Assay conditions : ATP concentration in kinase assays (e.g., 1 μM vs. 10 μM ATP alters IC₅₀) .
- Cell lines : Genetic drift in cancer cells (e.g., HeLa vs. MCF-7) affects target expression . Standardization: Use validated cell lines and include positive controls (e.g., staurosporine for kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
